2-(Tributylstannyl)benzo[d]oxazole
Overview
Description
2-(Tributylstannyl)benzo[d]oxazole is an organotin compound with the molecular formula C19H31NOSn. It is a derivative of benzoxazole, where a tributylstannyl group is attached to the second position of the benzoxazole ring. This compound is primarily used as a synthetic building block in organic chemistry, particularly in Stille coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tributylstannyl)benzo[d]oxazole typically involves the reaction of benzoxazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Tributylstannyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The tributylstannyl group can be oxidized to form the corresponding stannic oxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the stannyl group.
Common Reagents and Conditions:
Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used, along with bases like cesium carbonate or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or tributyltin hydride are employed.
Major Products Formed:
Stille Coupling: The major products are heteroaromatic compounds with new carbon-carbon bonds.
Oxidation: The major product is stannic oxide.
Reduction: The major product is the de-stannylated benzoxazole derivative.
Scientific Research Applications
2-(Tributylstannyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of complex heteroaromatic compounds via Stille coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals, particularly those targeting viral infections and cancer.
Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of various organotin compounds.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)benzo[d]oxazole primarily involves its role as a synthetic intermediate. In Stille coupling reactions, the compound acts as a nucleophile, where the stannyl group facilitates the transfer of the organic moiety to the palladium catalyst, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
2-(Tri-n-butylstannyl)oxazole: Similar in structure but with an oxazole ring instead of a benzoxazole ring.
2-(Tributylstannyl)thiazole: Contains a thiazole ring instead of a benzoxazole ring.
2-(Tributylstannyl)pyridine: Contains a pyridine ring instead of a benzoxazole ring.
Uniqueness: 2-(Tributylstannyl)benzo[d]oxazole is unique due to its benzoxazole ring, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex heteroaromatic compounds that are challenging to produce using other reagents.
Properties
IUPAC Name |
1,3-benzoxazol-2-yl(tributyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRSGOBSSXLBES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396127 | |
Record name | 2-(Tributylstannyl)benzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105494-68-6 | |
Record name | 2-(Tributylstannyl)benzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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